molecular formula C12H21NO3 B1373997 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248660-11-8

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No.: B1373997
CAS No.: 1248660-11-8
M. Wt: 227.3 g/mol
InChI Key: GLOSMYJNRNEYEN-UHFFFAOYSA-N
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Description

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[45]decan-8-ol is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of a pyrrolidine ring fused to a dioxaspirodecane system, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves a multi-step process. One common method is the Prins/pinacol reaction, which is a Lewis acid-catalyzed cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under specific conditions to form the desired spirocyclic structure .

Reaction Conditions:

    Catalyst: Lewis acid (e.g., BF3·OEt2)

    Solvent: Dichloromethane (DCM)

    Temperature: -40°C to room temperature

    Reaction Time: Several hours, depending on the specific reactants and conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-ol
  • 7-(Piperidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
  • 7-(Morpholin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Uniqueness

7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.

Properties

IUPAC Name

7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-11-3-4-12(15-7-8-16-12)9-10(11)13-5-1-2-6-13/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSMYJNRNEYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC3(CCC2O)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
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7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
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7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
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7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
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7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Reactant of Route 6
7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol

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